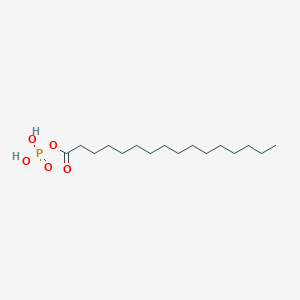

Palmitoyl phosphate

Description

Properties

Molecular Formula |

C16H33O5P |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

phosphono hexadecanoate |

InChI |

InChI=1S/C16H33O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)21-22(18,19)20/h2-15H2,1H3,(H2,18,19,20) |

InChI Key |

KUIJPSLAGAQZTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OP(=O)(O)O |

Origin of Product |

United States |

Enzymatic Biogenesis and Metabolic Pathways of Palmitoyl Phosphate Species

De Novo Synthesis Pathways of Palmitoyl (B13399708) Dihydroxyacetone Phosphate (B84403) (Palmitoyl-DHAP)

The de novo synthesis of glycerolipids can initiate from the precursor dihydroxyacetone phosphate (DHAP), a product of glycolysis. nih.govnih.gov This pathway is particularly crucial for the biosynthesis of ether lipids. mdpi.com

Dihydroxyacetone phosphate acyltransferase (DHAPAT), also known as glyceronephosphate O-acyltransferase (GNPAT), catalyzes the first committed step in this pathway. umich.edubiorxiv.orgnih.gov This enzyme facilitates the acylation of DHAP at the sn-1 position using an acyl-CoA donor, resulting in the formation of 1-acyl-DHAP. mdpi.comumich.edu The reaction is reversible, as demonstrated by the enzyme's ability to catalyze an exchange of acyl groups between DHAP and palmitoyl-DHAP in the presence of Coenzyme A (CoA). umich.edu When palmitoyl-CoA is the acyl donor, the product is 1-palmitoyl-dihydroxyacetone phosphate (palmitoyl-DHAP). ontosight.ai Studies with guinea pig liver mitochondria have shown a preference for saturated fatty acids like palmitic acid in this reaction. researchgate.net

The reaction is as follows: Palmitoyl-CoA + Dihydroxyacetone Phosphate → 1-Palmitoyl-dihydroxyacetone Phosphate + CoA ontosight.ai

DHAPAT is a membrane-bound enzyme found in various mammalian tissues. umich.edu While it is present in different subcellular fractions, its peroxisomal localization is vital for its activity and stability. nih.gov

Glyceronephosphate O-acyltransferase (GNPAT) is the peroxisomal enzyme responsible for acylating DHAP. nih.govreactome.org This step is fundamental to the synthesis of ether lipids, which contain an ether bond instead of an ester bond at the sn-1 position of the glycerol (B35011) backbone. ontosight.ainih.gov The product of the GNPAT-catalyzed reaction, acyl-DHAP, serves as the substrate for alkylglycerone phosphate synthase (AGPS). AGPS exchanges the acyl group for a fatty alcohol, forming the characteristic ether linkage of ether lipid precursors. nih.govmdpi.com

The synthesis of ether lipids is significant for several biological functions, including maintaining cell membrane structure and participating in cell signaling pathways. ontosight.ai Dysregulation of ether lipid metabolism has been linked to various diseases. ontosight.ai Inactivation of GNPAT leads to a nearly complete loss of ether lipids, highlighting its critical role. nih.gov

The synthesis of palmitoyl-DHAP is directly dependent on the availability of palmitoyl-CoA, which serves as the acyl donor. ontosight.ainih.govnih.gov The fatty acids used for this process can be derived from de novo lipogenesis or dietary sources. nih.gov Fatty acid synthase (FAS) produces fatty acids, primarily palmitate, which are then activated to their CoA esters, such as palmitoyl-CoA. mdpi.comocl-journal.orgcsun.edu This activation is a prerequisite for their use in acylation reactions. nih.gov

Peroxisomal Glyceronephosphate O-Acyltransferase (GNPAT) Activity and Ether Lipid Precursor Synthesis

Pathways Leading to Palmitoyl Lysophosphatidic Acid and Phosphatidic Acid

An alternative and major route for glycerolipid synthesis is the Kennedy pathway, which begins with glycerol-3-phosphate (G3P). nih.govtaylorandfrancis.com This pathway leads to the formation of lysophosphatidic acid (LPA) and subsequently phosphatidic acid (PA), which are precursors for both triacylglycerols and various phospholipids (B1166683). aocs.orgmdpi.com

The first step of the Kennedy pathway is the acylation of G3P at the sn-1 position, a reaction catalyzed by the glycerol-3-phosphate acyltransferase (GPAT) family of enzymes. aocs.orguwaterloo.canih.gov This reaction produces 1-acyl-G3P, also known as lysophosphatidic acid (LPA). nih.govtaylorandfrancis.com

There are multiple isoforms of GPAT located in the mitochondria and the endoplasmic reticulum (ER). aocs.orguwaterloo.ca Mitochondrial GPATs, such as mtGPAT1, show a preference for saturated fatty acyl-CoAs like palmitoyl-CoA. uwaterloo.ca The ER-localized GPATs also tend to prefer saturated fatty acids. mdpi.comuwaterloo.ca Therefore, the action of GPATs on G3P with palmitoyl-CoA as the acyl donor results in the formation of 1-palmitoyl-2-lyso-phosphatidic acid.

The reaction is as follows: Palmitoyl-CoA + Glycerol-3-Phosphate → 1-Palmitoyl-2-lysophosphatidic Acid + CoA

The second step in the Kennedy pathway involves the acylation of LPA at the sn-2 position to form phosphatidic acid (PA). nih.govaocs.org This reaction is catalyzed by 1-acylglycerol-3-phosphate O-acyltransferases, more commonly known as lysophosphatidic acid acyltransferases (LPAATs). aocs.orgnih.govtandfonline.com

LPAAT enzymes also exhibit substrate specificity, which plays a role in determining the final fatty acid composition of the resulting phosphatidic acid. nih.gov For instance, if 1-palmitoyl-2-lyso-phosphatidic acid is the substrate, an LPAAT can transfer a second acyl group (which could also be palmitoyl) to the sn-2 position, yielding a palmitoyl-containing phosphatidic acid, such as 1,2-dipalmitoyl-phosphatidic acid. nih.gov Phosphatidic acid is a key branch point in lipid metabolism, serving as a precursor for the synthesis of numerous glycerophospholipids and triacylglycerols. nih.govaocs.orgresearchgate.net

Acyl-CoA:Glycerol-3-Phosphate Acyltransferase (GPAT) Activity in the Kennedy Pathway

Interconversion and Flux of Palmitoyl Phosphate within Lipid Networks

The metabolic fate of this compound species is intricately linked with the broader network of lipid biosynthesis and cellular signaling. As a key building block, its incorporation into more complex lipids is a highly regulated process, ensuring the appropriate balance of different lipid classes for membrane structure, energy storage, and signal transduction. The flux of palmitoyl-containing intermediates through these pathways is governed by the activity of specific enzymes and the metabolic state of the cell.

Precursor Role in Complex Glycerophospholipid Biosynthesis (e.g., Phosphatidylcholine, Phosphatidylethanolamine)

Palmitoyl-containing lysophosphatidic acid (LPA) and its subsequent derivative, phosphatidic acid (PA), are fundamental precursors in the de novo synthesis of major glycerophospholipids, including phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov This process begins with the acylation of glycerol-3-phosphate (G3P).

The initial committed step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which esterifies a fatty acyl-CoA, such as palmitoyl-CoA, to the sn-1 position of G3P, forming 1-acyl-sn-glycerol-3-phosphate, a form of LPA. nih.govplos.orgaocs.org In mammals, four GPAT isoforms exist, located in the endoplasmic reticulum and the outer mitochondrial membrane. nih.govresearchgate.net Mitochondrial GPAT1, in particular, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA. nih.govphysiology.org

The resulting LPA is then rapidly acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) to yield phosphatidic acid (PA). plos.orgplos.org PA is a critical branch point intermediate in lipid synthesis. nih.govportlandpress.com For the synthesis of PC and PE, PA is dephosphorylated by phosphatidic acid phosphohydrolase (PAP), also known as lipin, to produce diacylglycerol (DAG). nih.gov

The final steps for PC and PE synthesis proceed via the Kennedy pathway. frontiersin.org

For Phosphatidylcholine (PC) synthesis: Choline is phosphorylated, converted to CDP-choline, and the phosphocholine (B91661) moiety is then transferred to DAG to form PC. lipidbank.jp

For Phosphatidylethanolamine (PE) synthesis: Ethanolamine is similarly activated to CDP-ethanolamine, which then reacts with DAG to produce PE. wikipedia.org

In this manner, the palmitoyl group, originally from palmitoyl-CoA, is incorporated into the backbone of two of the most abundant phospholipids in cellular membranes.

Table 1: Key Enzymes in the Biosynthesis of PC and PE from Palmitoyl-CoA

| Enzyme | Substrates | Product | Pathway Step |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Palmitoyl-CoA | 1-Palmitoyl-sn-glycerol-3-phosphate (LPA) | Initial acylation of glycerol backbone. nih.gov |

| Lysophosphatidic acid acyltransferase (LPAAT) | 1-Palmitoyl-sn-glycerol-3-phosphate (LPA), Acyl-CoA | 1-Palmitoyl-2-acyl-phosphatidic acid (PA) | Second acylation to form PA. plos.org |

| Phosphatidic acid phosphohydrolase (Lipin) | Phosphatidic acid (PA) | Diacylglycerol (DAG) | Generation of DAG for PC/PE synthesis. nih.gov |

| Choline-phosphate cytidylyltransferase / Choline phosphotransferase | Diacylglycerol (DAG), CDP-choline | Phosphatidylcholine (PC) | Final step of PC synthesis (Kennedy Pathway). frontiersin.orglipidbank.jp |

| Ethanolamine-phosphate cytidylyltransferase / Ethanolamine phosphotransferase | Diacylglycerol (DAG), CDP-ethanolamine | Phosphatidylethanolamine (PE) | Final step of PE synthesis (Kennedy Pathway). wikipedia.org |

Contribution to Triacylglycerol Synthesis and Storage Pathways

The same initial pathway that generates precursors for glycerophospholipids also provides the foundation for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in mammals. nih.govaocs.org The enzyme GPAT is considered the initial, rate-limiting step for the synthesis of all glycerolipids, including TAG. nih.govaocs.org

The contribution of palmitoyl-containing species to TAG synthesis begins with the formation of 1-palmitoyl-2-acyl-phosphatidic acid (PA), as described previously. This PA serves as the common precursor for both phospholipids and neutral lipids. nih.gov To be channeled into the TAG synthesis pathway, PA is hydrolyzed by phosphatidic acid phosphohydrolase (lipin) to form 1-palmitoyl-2-acyl-sn-glycerol (a diacylglycerol, DAG). nih.gov

This DAG is the direct substrate for the final acylation step, catalyzed by diacylglycerol acyltransferase (DGAT). DGAT esterifies a third fatty acid to the free hydroxyl group of DAG, producing TAG. nih.gov Overexpression of GPAT isoforms has been shown to increase the incorporation of fatty acids into TAG, highlighting the enzyme's crucial role in directing lipid precursors towards storage. plos.orgpnas.org Therefore, the flux of palmitoyl-CoA into the glycerolipid synthesis pathway is a critical determinant of the cell's capacity to store energy as fat.

Table 2: Pathway from Phosphatidic Acid to Triacylglycerol

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Phosphatidic acid phosphohydrolase (Lipin) | 1-Palmitoyl-2-acyl-phosphatidic acid (PA) | 1-Palmitoyl-2-acyl-sn-glycerol (DAG) | Converts PA to DAG, a key step directing lipids away from phospholipid synthesis and towards TAG synthesis. nih.gov |

| Diacylglycerol acyltransferase (DGAT) | 1-Palmitoyl-2-acyl-sn-glycerol (DAG), Acyl-CoA | Triacylglycerol (TAG) | Catalyzes the final, committed step in TAG biosynthesis. nih.gov |

Metabolic Flux Regulation and Cellular Homeostasis of this compound Derivatives

The flow of palmitoyl groups through the glycerolipid synthesis pathways is tightly regulated to maintain cellular homeostasis, matching lipid production to the cell's structural, energetic, and signaling needs. This regulation occurs at multiple levels, from enzyme activity to substrate availability.

Enzymatic Regulation: Long-chain fatty acyl-CoAs, including palmitoyl-CoA, act as key regulatory molecules. They can function as feedback inhibitors for enzymes in related metabolic pathways. For example, palmitoyl-CoA inhibits the biosynthetic sn-glycerol-3-phosphate dehydrogenase in E. coli, which produces one of the primary substrates for phospholipid synthesis. nih.gov It also inhibits phosphofructokinase-1, a critical enzyme in glycolysis, thereby linking lipid metabolism directly to carbohydrate flux. nih.gov This feedback ensures that the synthesis of lipid precursors is attenuated when the end-products (fatty acyl-CoAs) are abundant. numberanalytics.com

Substrate Competition and Partitioning: A key point of metabolic control is the partitioning of the cellular palmitoyl-CoA pool between different competing pathways. On the outer mitochondrial membrane, GPAT1 competes with carnitine palmitoyltransferase I (CPT1) for the same substrate pool of acyl-CoAs. nih.govphysiology.org This competition creates a critical metabolic branch point: acyl-CoAs can either be directed by GPAT1 towards the synthesis of glycerolipids (an anabolic, storage pathway) or by CPT1 into the mitochondria for β-oxidation (a catabolic, energy-producing pathway). researchgate.netnih.gov The relative flux through these competing pathways is influenced by the hormonal and nutritional state of the organism.

Homeostasis and Signaling: Maintaining the appropriate concentration of lipid intermediates is crucial, as many of these molecules, particularly phosphatidic acid (PA), are potent signaling molecules in their own right. portlandpress.com PA is involved in a variety of cellular processes, including membrane trafficking and cytoskeleton remodeling, through its interaction with specific protein targets. portlandpress.com The tight control of PA levels, and thus the regulation of its synthesis from precursors like palmitoyl-CoA, is essential for maintaining cellular function and preventing the detrimental effects of disordered lipid homeostasis. portlandpress.comrupress.org This regulation is achieved through a coordinated network of lipid-modifying enzymes and transfer proteins that control the species and localization of PA. portlandpress.com Furthermore, the reversible palmitoylation of proteins themselves can regulate their function and localization, adding another layer of control over lipid biosynthetic pathways and cellular homeostasis. biologists.comresearchgate.net

Table 3: Mechanisms of Metabolic Flux Regulation

| Regulatory Mechanism | Key Molecules/Enzymes | Description |

|---|---|---|

| Feedback Inhibition | Palmitoyl-CoA | Inhibits key enzymes in glycolysis (phosphofructokinase-1) and G3P synthesis, linking lipid abundance to precursor production. nih.govnih.gov |

| Substrate Partitioning | GPAT1 vs. CPT1 | Competition for the mitochondrial acyl-CoA pool determines whether fatty acids are used for glycerolipid synthesis or β-oxidation. nih.govphysiology.org |

| Homeostasis of Signaling Lipids | Phosphatidic acid (PA) | PA levels are tightly controlled due to its dual role as a biosynthetic precursor and a signaling molecule, requiring precise regulation of its synthesis. portlandpress.comrupress.org |

| Protein Palmitoylation | Palmitoyltransferases | Reversible modification of proteins can regulate their activity and localization, influencing lipid metabolic pathways. biologists.comresearchgate.net |

Enzymatic Degradation and Turnover of Palmitoyl Phosphate Species

Dephosphorylation of Phosphatidic Acid by Lipid Phosphate (B84403) Phosphohydrolases (LPPs) and Phosphatidic Acid Phosphatases (PAPs/Lipins)

The dephosphorylation of phosphatidic acid (PA), a key intermediate in lipid metabolism, is carried out by two main classes of enzymes: Lipid Phosphate Phosphohydrolases (LPPs) and Phosphatidic Acid Phosphatases (PAPs), also known as lipins. nih.govwikipedia.orgguidetopharmacology.org These enzymes catalyze the conversion of PA to diacylglycerol (DAG), a crucial step in the synthesis of triglycerides and other phospholipids (B1166683). hep.com.cn

LPPs are integral membrane proteins that exhibit broad substrate specificity, acting on various lipid phosphates including PA, lysophosphatidic acid (LPA), and sphingosine (B13886) 1-phosphate (S1P). sigmaaldrich.comthermofisher.comrutgers.edu They are generally magnesium-independent and are found in the plasma membrane and other organellar membranes. researchgate.netmedcraveonline.com In contrast, PAPs, or lipins, are primarily soluble enzymes that can translocate to the endoplasmic reticulum membrane. wikipedia.orgaocs.org They are specific for PA and their activity is dependent on magnesium ions. hep.com.cnrutgers.edu

The distinct subcellular locations of these enzymes suggest different roles in cellular signaling. LPPs, with their active sites facing the extracellular space or the lumen of organelles, are positioned to regulate extracellular and intra-organellar lipid phosphate levels. nih.gov Conversely, lipins, located in the cytosol and nucleus, are poised to control PA levels on the cytosolic face of membranes, thereby influencing intracellular signaling and gene expression. nih.govwikipedia.org

Table 1: Comparison of LPPs and PAPs/Lipins

| Feature | Lipid Phosphate Phosphohydrolases (LPPs) | Phosphatidic Acid Phosphatases (PAPs/Lipins) |

| Cellular Location | Plasma membrane, organellar membranes nih.gov | Cytosol, nucleus, endoplasmic reticulum wikipedia.org |

| Substrate Specificity | Broad (PA, LPA, S1P, etc.) sigmaaldrich.comthermofisher.comrutgers.edu | Specific for Phosphatidic Acid (PA) rutgers.edu |

| Mg2+ Dependence | Independent researchgate.netmedcraveonline.com | Dependent hep.com.cnrutgers.edu |

| Primary Function | Regulation of extracellular and intra-organellar lipid phosphate signaling nih.gov | Regulation of intracellular PA levels, glycerolipid synthesis, and gene expression nih.govwikipedia.org |

Specificity and Regulatory Mechanisms of Palmitoyl-Containing Phosphatidic Acid Dephosphorylation

The activity of lipins is tightly controlled through post-translational modifications, particularly phosphorylation. karger.com For instance, insulin (B600854) can induce the phosphorylation of lipin-1, which affects its subcellular localization and enzymatic activity. karger.comnih.gov This dynamic regulation allows cells to rapidly adjust the rate of PA dephosphorylation in response to hormonal and nutritional cues. aocs.org

Further Metabolic Conversion of Palmitoyl-Containing Lipid Derivatives

Following the dephosphorylation of palmitoyl-containing phosphatidic acid to diacylglycerol, the resulting lipid derivatives can enter various metabolic pathways.

Integration with Fatty Acid Beta-Oxidation Pathways

The palmitoyl (B13399708) groups released from the breakdown of larger lipid structures can be activated to palmitoyl-CoA. taylorandfrancis.comwikipedia.org This activated form is then transported into the mitochondria via the carnitine shuttle system. taylorandfrancis.comwikipedia.orgabcam.com Inside the mitochondrial matrix, palmitoyl-CoA undergoes beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgnih.gov The acetyl-CoA generated can then enter the citric acid cycle for further energy production. taylorandfrancis.comabcam.com

Conversion of Sphingosine 1-Phosphate to Palmitoyl-CoA and its Subsequent Fates

Sphingosine 1-phosphate (S1P), a substrate for LPPs, can also be catabolized in a pathway that ultimately yields palmitoyl-CoA. nih.gov This conversion is initiated by the enzyme S1P lyase, which cleaves S1P into hexadecenal and phosphoethanolamine. researchgate.netmdpi.com The hexadecenal is then oxidized and activated to trans-2-hexadecenoyl-CoA, which is subsequently reduced to palmitoyl-CoA. nih.gov This palmitoyl-CoA can then be utilized for the synthesis of other lipids or be directed towards beta-oxidation for energy generation. nih.gov

Regulatory Mechanisms Governing Palmitoyl Phosphate Catabolism

The breakdown of this compound and its derivatives is a highly regulated process, ensuring that the cell's metabolic needs are met without causing lipid-induced toxicity. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional and Post-Translational Control of Degradative Enzymes

The expression of enzymes involved in lipid catabolism is controlled by various transcription factors. nih.govresearchgate.net Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key regulators of genes involved in fatty acid uptake and beta-oxidation. nih.gov Saturated fatty acids like palmitic acid can act as ligands for PPARα, inducing the expression of enzymes required for their own breakdown. nih.gov Sterol regulatory element-binding proteins (SREBPs), specifically SREBP-1c, also play a role in regulating the transcription of genes involved in lipid metabolism. nih.gov

Post-translational modifications provide another layer of rapid and reversible regulation of degradative enzymes. abcam.comnews-medical.netthermofisher.com Phosphorylation and dephosphorylation, catalyzed by kinases and phosphatases respectively, can modulate the activity of these enzymes. abcam.comnews-medical.net For example, the phosphorylation state of lipins is a key determinant of their enzymatic activity and subcellular location. aocs.orgkarger.com Pro-inflammatory signals, such as lipopolysaccharide (LPS), can lead to a decrease in lipin-1 expression, indicating transcriptional repression in response to inflammation. physiology.org

Feedback Inhibition and Substrate Availability Dynamics

The enzymatic degradation of this compound species is intricately controlled by feedback mechanisms and the availability of substrates, ensuring lipid homeostasis. These regulatory circuits operate at both the transcriptional and enzymatic levels, responding dynamically to the cell's metabolic state.

Feedback Inhibition:

A sophisticated feedback loop involving phosphatidic acid is well-documented in yeast. The cellular concentration of PA directly regulates the transcription of genes involved in phospholipid synthesis. nih.govresearchgate.net This is mediated by the transcriptional repressor Opi1p, which binds to PA at the endoplasmic reticulum membrane, rendering it inactive. researchgate.net A decrease in PA levels, for instance, following the addition of the precursor inositol (B14025) which promotes PA consumption, leads to the release of Opi1p. researchgate.net The freed Opi1p then translocates to the nucleus to repress the expression of target genes, thereby downregulating phospholipid biosynthesis in response to reduced substrate (PA) levels. nih.govresearchgate.net This system establishes a direct feedback mechanism where the metabolic intermediate itself controls its own biosynthetic pathway.

Enzymatic activity is also subject to feedback regulation by downstream products and pathway intermediates. Phosphatidate phosphatases are allosterically upregulated by molecules derived from PA, such as CDP-diacylglycerol, and are downregulated by other lipids like sphingosine. wikipedia.org Furthermore, the enzyme can be competitively inhibited by inorganic phosphate (Pi), one of the products of the hydrolysis reaction, a common feature in phosphatase enzymes. nih.gov

Substrate Availability Dynamics:

The flux through glycerolipid metabolic pathways is highly dependent on the availability of substrates. nih.govscbt.com The synthesis of PA itself is contingent on the supply of glycerol-3-phosphate (Gro3P) and fatty acyl-CoAs, such as palmitoyl-CoA. aocs.orgfrontiersin.org The subsequent enzymatic processing of PA is also dictated by the metabolic context. For example, in adipocytes, if there is an excess of glucose leading to Gro3P production but an insufficient supply of free fatty acids for esterification, the Gro3P may be hydrolyzed by glycerol-3-phosphate phosphatase (G3PP) and the resulting glycerol (B35011) is exported from the cell. frontiersin.org This highlights how substrate availability directs metabolic flow.

Table 1: Regulatory Mechanisms in this compound (as PA) Degradation

| Regulator | Enzyme/Process Affected | Effect | Mechanism | Reference |

| Phosphatidic Acid (PA) | Opi1p Repressor | Inhibition of Repression | Binds to Opi1p at the ER, preventing its nuclear translocation. | nih.gov, researchgate.net |

| Inositol | Opi1p Repressor | Activation of Repression | Promotes consumption of PA, releasing Opi1p to enter the nucleus. | researchgate.net |

| CDP-diacylglycerol | Phosphatidate Phosphatase (PAP) | Upregulation | Allosteric activation by a downstream product. | wikipedia.org |

| Sphingosine | Phosphatidate Phosphatase (PAP) | Downregulation | Allosteric inhibition. | wikipedia.org |

| Inorganic Phosphate (Pi) | Acylphosphatase / PAP | Inhibition | Competitive inhibition by the reaction product. | nih.gov |

| Glycerol-3-Phosphate / Fatty Acyl-CoA | Glycerolipid Synthesis | Upregulation | Increased substrate availability drives the synthesis of PA. | aocs.org, frontiersin.org |

Biological Functions and Regulatory Roles of Palmitoyl Phosphate Species

Palmitoyl (B13399708) Phosphate (B84403) as a Central Intermediate in Major Lipid Biosynthesis Pathways

Phosphatidic acid (PA) is the simplest glycerophospholipid and stands at a crucial branch point in the synthesis of nearly all other phospholipids (B1166683) and storage lipids (triacylglycerols). portlandpress.comfrontierspartnerships.orgfrontiersin.org Its synthesis primarily occurs through the acylation of glycerol-3-phosphate (G3P) or dihydroxyacetone phosphate (DHAP). nsf.govnih.gov The initial acylation often involves the transfer of a saturated fatty acid, such as palmitate from palmitoyl-CoA, to the sn-1 position of the glycerol (B35011) backbone, forming lysophosphatidic acid (LPA). A subsequent acylation at the sn-2 position, often with an unsaturated fatty acid, yields PA. This central role makes PA, including palmitoyl-containing species, a critical hub for lipid metabolism. portlandpress.com

Palmitoyl-containing phosphatidic acid is a foundational precursor for the biosynthesis of the major phospholipids that constitute cellular membranes. portlandpress.comannualreviews.org The synthesis of glycerophospholipids, which are essential for membrane biogenesis, begins with the creation of PA. nih.govannualreviews.org From this central point, the metabolic pathway bifurcates. annualreviews.org

In one branch, PA is dephosphorylated by phosphatidic acid phosphohydrolases (PAPs) to produce diacylglycerol (DAG). ontosight.airesearchgate.net DAG is then used to synthesize the neutral phospholipids phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are abundant components of cellular membranes. nih.govannualreviews.org

In the second branch, PA reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-DAG). portlandpress.comannualreviews.org CDP-DAG serves as the precursor for the synthesis of anionic phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). annualreviews.org In some organisms like yeast, it is also a precursor for phosphatidylserine (B164497) (PS). annualreviews.org

The assembly of these diverse phospholipids is essential for the formation and expansion of cellular membranes, a process known as membrane biogenesis. annualreviews.orgresearchgate.net The synthesis of these lipids occurs primarily on the cytosolic face of the endoplasmic reticulum (ER) membrane. nih.govwikipedia.org The coordinated production of different phospholipid species, originating from precursors like palmitoyl-containing PA, is crucial for maintaining the structural integrity and functional properties of all cellular membranes. annualreviews.orgontosight.ai

Table 1: Key Enzymes in Palmitoyl-Containing Phospholipid Synthesis

| Enzyme | Substrate(s) | Product(s) | Pathway Branch | Reference |

| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Palmitoyl-CoA | 1-Acylglycerol-3-phosphate (LPA) | De novo phospholipid synthesis (start) | asm.org |

| Lysophosphatidic acid acyltransferase (LPAAT) | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid (PA) | De novo phospholipid synthesis | frontierspartnerships.orgresearchgate.net |

| Phosphatidic acid phosphatase (PAP) | Phosphatidic acid | Diacylglycerol (DAG) | Kennedy Pathway (for PC, PE synthesis) | ontosight.airesearchgate.net |

| CDP-diacylglycerol synthase (CDS) | Phosphatidic acid, CTP | CDP-diacylglycerol (CDP-DAG) | Anionic phospholipid synthesis (for PI, PG, CL) | portlandpress.comannualreviews.org |

Palmitoyl phosphate derivatives are also integral to the synthesis of ether lipids, a special class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone instead of the more common ester linkage. echelon-inc.comontosight.ai A major subclass of these are plasmalogens, which contain a vinyl-ether bond and are abundant in specific tissues like the brain and heart. ontosight.aioatext.com

The biosynthesis of ether lipids begins in peroxisomes and utilizes dihydroxyacetone phosphate (DHAP) as the initial backbone. reactome.orgpnas.org The first committed step is the acylation of DHAP by an acyl-CoA, such as palmitoyl-CoA, to form acyl-DHAP (e.g., 1-palmitoylglycerone phosphate). ontosight.aireactome.orgnih.gov This reaction is catalyzed by DHAP acyltransferase (DHAP-AT). nih.gov

Next, the key enzyme alkyl-dihydroxyacetone phosphate synthase (ADPS or AGPS) exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, forming alkyl-DHAP. echelon-inc.comechelon-inc.com This step establishes the defining ether bond. echelon-inc.com The resulting alkyl-DHAP is then reduced to 1-O-alkyl-glycerol-3-phosphate, which subsequently enters the mainstream of glycerolipid synthesis in the endoplasmic reticulum to be converted into various ether-linked phospholipids, including plasmalogens. reactome.orgnih.gov Therefore, palmitoyl-DHAP is a critical intermediate that channels fatty acids into the ether lipid and plasmalogen biosynthetic pathways. echelon-inc.comontosight.ai

Table 2: Initial Steps in Ether Lipid Biosynthesis Involving Palmitoyl Derivatives

| Step | Reaction | Enzyme | Product | Cellular Location | Reference |

| 1 | DHAP + Palmitoyl-CoA → 1-Palmitoylglycerone phosphate + CoASH | Dihydroxyacetone phosphate acyltransferase (DHAP-AT) | 1-Palmitoylglycerone phosphate (Acyl-DHAP) | Peroxisome | ontosight.aireactome.orgnih.gov |

| 2 | 1-Palmitoylglycerone phosphate + Fatty alcohol → Alkyl-DHAP + Palmitate | Alkyl-dihydroxyacetone phosphate synthase (ADPS) | O-hexadecylglycerone phosphate (Alkyl-DHAP) | Peroxisome | echelon-inc.comreactome.org |

Role in Phospholipid Synthesis and Membrane Biogenesis

Palmitoyl-Containing Phosphatidic Acid in Cellular Signaling

Beyond its role as a biosynthetic precursor, phosphatidic acid (PA) containing palmitoyl chains is a potent lipid second messenger. portlandpress.com The cellular levels of PA are typically low but can increase rapidly in specific membrane domains in response to various stimuli, allowing it to function as a signaling molecule. portlandpress.com Its unique physicochemical properties—a small, negatively charged phosphomonoester headgroup and a cone-like shape—enable it to interact with and modulate the function of numerous proteins, thereby influencing a wide range of cellular processes. portlandpress.commdpi.com

Palmitoyl-containing PA can directly bind to and regulate the activity of a diverse set of proteins, including kinases, phosphatases, and cytoskeletal components. portlandpress.comresearchgate.net The specificity of these interactions can be influenced by the acyl chain composition of the PA molecule. oup.com For instance, different PA species exhibit preferential binding to certain protein targets. oup.com

Kinases : PA has been shown to be an activator for several key signaling kinases. These include Raf-1 protein kinase, sphingosine (B13886) kinase 1, and the mammalian target of rapamycin (B549165) (mTOR). researchgate.netmdpi.com The interaction with PA can recruit these kinases to membranes and trigger downstream signaling cascades involved in cell growth and proliferation. researchgate.net

Phosphatases : PA can also regulate phosphatases. A well-studied example is its interaction with protein phosphatase 1 (PP1), which is involved in regulating the cell cycle and metabolism. researchgate.netmdpi.com

Other Proteins : In plants, specific PA species like palmitoyl-linoleoyl PA have been shown to bind to proteins such as NADPH oxidase and the microtubule-associated protein MAP65-1, influencing stress responses and cytoskeletal dynamics. oup.com In Drosophila, the Patched (Ptc) protein, a key component of the Hedgehog signaling pathway, directly interacts with saturated forms of PA, such as 1,2-dipalmitoyl-phosphatidic acid (DPPA). nih.gov

These interactions are often mediated by a combination of the electrostatic attraction between the negatively charged PA headgroup and basic amino acid residues on the protein, as well as the specific shape of the lipid. portlandpress.com

Palmitoyl-containing PA also exerts its signaling influence indirectly by serving as a precursor for other important lipid messengers. ontosight.ai The most prominent example is its conversion to diacylglycerol (DAG) by the action of PA phosphatases. ontosight.airesearchgate.net

DAG is a critical second messenger that activates a host of signaling proteins, most notably protein kinase C (PKC) isoforms. mdpi.com The interconversion between PA and DAG is a tightly regulated process that acts as a molecular switch in many signaling pathways. portlandpress.com Since PA and DAG often have distinct downstream targets and biological effects, the balance between their levels, controlled by diacylglycerol kinases (which convert DAG to PA) and PA phosphatases, is crucial for processes like cell proliferation, membrane trafficking, and immune responses. portlandpress.comresearchgate.net For instance, PA synthesized via phosphatidic acid will typically contain a saturated fatty acid like palmitate at the C-1 position and an unsaturated fatty acid at the C-2 position, a structure that is passed on to the resulting DAG.

The distinct molecular geometry of phosphatidic acid plays a significant role in modulating the physical properties of cell membranes, particularly their shape and dynamics. mdpi.com Unlike the cylindrical shape of major membrane phospholipids like phosphatidylcholine (PC), PA has a small headgroup relative to its two acyl chains, giving it an "inverse conical" or cone shape. nsf.govnih.gov

This shape allows PA molecules to pack efficiently into areas of negative membrane curvature, such as the inner leaflet of a budding vesicle or at sites of membrane fusion. mdpi.comnih.gov Research has demonstrated that PA preferentially localizes to regions of negative curvature in artificial lipid bilayers and liposomes. nsf.govnih.gov By accumulating in these regions, PA can stabilize highly bent membrane structures and lower the energy required for membrane deformation. nih.gov

This property is critical for numerous cellular events that involve changes in membrane topology:

Vesicle Trafficking : The formation of transport vesicles from donor membranes (e.g., fission) requires the generation of high membrane curvature. PA has been implicated in this process, where its localized production can facilitate the budding of vesicles. frontierspartnerships.org

Membrane Fusion : The fusion of membranes also involves intermediates with high negative curvature, and the presence of PA can promote these structural transitions. nih.gov

Protein Recruitment : Changes in membrane curvature induced by PA can, in turn, influence the recruitment and activity of proteins that sense or are modulated by the physical state of the lipid bilayer. mdpi.com

Molecular dynamics simulations and experimental studies using giant unilamellar vesicles (GUVs) have confirmed that the presence of PA species like palmitoyloleoyl phosphatidic acid (POPA) affects the mechanical properties and organization of lipid bilayers. nih.govnih.gov

Precursor Role for Other Signaling Lipids (e.g., Diacylglycerol)

Modulation of Protein Function via Palmitoyl-CoA Derived Palmitoylation (as a related but distinct process)

Protein S-palmitoylation is a reversible post-translational modification involving the attachment of a 16-carbon palmitic acid from a palmitoyl-CoA donor to a cysteine residue on a protein via a thioester linkage. frontiersin.orgfrontiersin.orgembopress.org This process is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved zinc finger aspartate-histidine-histidine-cysteine (DHHC) motif. frontiersin.orgfrontiersin.org The reversibility of palmitoylation, managed by acyl-protein thioesterases (APTs), allows for dynamic regulation of protein function. wikipedia.orgnih.gov This lipid modification increases the hydrophobicity of the protein, influencing its structure, stability, subcellular localization, and interactions with other molecules. frontiersin.orgijbs.com

Regulation of Protein Localization and Membrane Association

Palmitoylation plays a critical role in anchoring proteins to cellular membranes. creative-proteomics.com The addition of the hydrophobic palmitate group enhances the affinity of proteins for the lipid bilayer, which is essential for the function of many signaling and structural proteins. wikipedia.orgmdpi.com For many proteins, particularly those lacking a transmembrane domain, palmitoylation serves as a crucial signal for membrane targeting. tandfonline.com

The dynamic nature of palmitoylation allows for the shuttling of proteins between different membrane compartments and the cytosol. wikipedia.orga-z.lu For instance, the Ras family of small GTPases undergoes cycles of palmitoylation and depalmitoylation that regulate their trafficking between the Golgi apparatus and the plasma membrane. a-z.lufrontiersin.org After being palmitoylated at the Golgi, Ras proteins are transported to the plasma membrane. frontiersin.org Subsequent depalmitoylation can release them back into the cytosol, allowing for their re-palmitoylation and another cycle of membrane targeting. a-z.lu This cycle is crucial for their role in signal transduction pathways that control cell growth and differentiation. creative-proteomics.comfrontiersin.org

Palmitoylation also directs proteins to specific microdomains within membranes, such as lipid rafts. creative-proteomics.com These specialized domains, enriched in cholesterol and sphingolipids, serve as platforms for protein clustering and signaling. creative-proteomics.comnih.gov The saturated nature of the palmitate chain favors its insertion into the ordered lipid environment of these rafts. nih.gov By targeting proteins to lipid rafts, palmitoylation facilitates the assembly of signaling complexes and enhances the efficiency of signal transduction. nih.gov For example, the localization of Src-family kinases like Lyn and Fyn to lipid rafts is dependent on their palmitoylation. nih.gov

The table below summarizes examples of proteins whose localization is regulated by palmitoylation.

| Protein | Function | Effect of Palmitoylation on Localization |

| Ras GTPases (e.g., H-Ras, N-Ras) | Signal transduction | Anchors to the plasma membrane and Golgi apparatus, facilitating signaling cascades. frontiersin.org |

| G Protein-Coupled Receptors (GPCRs) | Signal reception | Regulates membrane localization and function, affecting responsiveness to signals. creative-proteomics.com |

| Src-family kinases (e.g., Lyn, Fyn) | Signal transduction | Targets to lipid rafts, concentrating signaling components. nih.gov |

| Endothelial Nitric Oxide Synthase (eNOS) | Nitric oxide production | Tethers to the Golgi and plasma membranes, regulating its activity. wikipedia.org |

| Scribble (SCRIB) | Tumor suppressor, cell polarity | Promotes localization to the plasma membrane, which is critical for its function in the Hippo pathway. embopress.org |

Effects on Protein-Protein Interactions and Signaling Platform Formation

Palmitoylation significantly influences the assembly of protein complexes and the formation of signaling platforms by modulating protein-protein interactions. frontiersin.orgwikipedia.org This can occur through several mechanisms. Firstly, by anchoring proteins to membranes, palmitoylation increases their local concentration, thereby promoting interactions with other membrane-associated proteins. wikipedia.org Secondly, the conformational changes induced by the insertion of the palmitoyl group into the lipid bilayer can expose or conceal protein interaction domains. nih.gov

A key role of palmitoylation is to facilitate the clustering of proteins within specific membrane microdomains, such as lipid rafts. wikipedia.org These platforms are crucial for the assembly of functional signaling complexes. For example, in T-cell activation, the clustering of the T-cell receptor, co-receptors like CD4 and CD8, and various signaling proteins within lipid rafts is essential for initiating a robust immune response. nih.gov Palmitoylation of many of these components is required for their partitioning into these rafts. nih.gov

Palmitoylation can also directly influence the binding affinity between proteins. The modification can either promote or inhibit interactions depending on the specific proteins involved. For instance, the interaction between certain proteins is dependent on both being localized to the same membrane compartment, a process often governed by palmitoylation. nih.gov The reversible nature of palmitoylation provides a dynamic regulatory switch for these interactions, allowing for rapid assembly and disassembly of signaling complexes in response to cellular cues. frontiersin.org

The table below provides examples of protein interactions and signaling platforms regulated by palmitoylation.

| Protein/Complex | Signaling Pathway | Role of Palmitoylation |

| Ras Proteins | MAPK/ERK pathway | Promotes interaction with downstream effectors like Raf kinase at the plasma membrane. frontiersin.org |

| G Protein α subunits | G protein signaling | Palmitoylation of the α subunit is involved in tethering the G protein to the membrane, enabling interaction with GPCRs and effectors. wikipedia.org |

| T-cell Receptor Complex | T-cell activation | Facilitates the clustering of receptor components and associated kinases in lipid rafts to form the immunological synapse. nih.gov |

| SNAP25 | Vesicle fusion | Palmitoylation is crucial for its interaction with other SNARE proteins, enabling neurotransmitter release. mdpi.com |

| Wnt Signaling Proteins | Wnt signaling pathway | Palmitoylation of Wnt proteins is essential for their secretion and interaction with Frizzled receptors. |

Control of Protein Stability and Trafficking

Palmitoylation is a key regulator of protein stability and intracellular trafficking. frontiersin.orgtandfonline.com The attachment of a palmitoyl group can protect proteins from degradation. creative-proteomics.com By altering a protein's conformation or by anchoring it within a membrane, palmitoylation can shield it from cellular degradation machinery, such as the proteasome. frontiersin.orgcreative-proteomics.com For some proteins, a decrease in palmitoylation leads to an increase in ubiquitylation, marking them for degradation. tandfonline.com This suggests a protective role for palmitoylation in extending the half-life of certain proteins. a-z.lu

The modification also plays a crucial role in regulating the movement of proteins between different cellular compartments. tandfonline.comnih.gov Palmitoylation can act as a sorting signal, directing proteins to their correct subcellular destinations. tandfonline.com For example, palmitoylation is required for the efficient exit of some proteins, such as the low-density lipoprotein receptor-related protein 6 (LRP6), from the endoplasmic reticulum (ER). tandfonline.com Without this modification, these proteins may be retained in the ER and fail to reach their site of function. nih.gov

The dynamic cycle of palmitoylation and depalmitoylation is central to the regulation of protein trafficking. a-z.lu Palmitoylated proteins are often transported between organelles via vesicles, while their depalmitoylated counterparts may move more freely through the cytoplasm. a-z.lu This cycle allows for precise spatial and temporal control over a protein's location and function. For instance, the trafficking of Ras proteins between the Golgi and the plasma membrane is tightly controlled by this reversible modification, ensuring that signaling is activated at the appropriate location. a-z.lufrontiersin.org Furthermore, in some cases, the mutation of palmitoylation sites can lead to the mis-sorting of proteins to lysosomes for degradation, highlighting the importance of this modification in avoiding lysosomal destruction and ensuring proper protein trafficking. tandfonline.com

The table below details examples of how palmitoylation controls protein stability and trafficking.

| Protein | Function | Effect of Palmitoylation on Stability and Trafficking |

| Tlg1p (a yeast SNARE protein) | Vesicle trafficking | Palmitoylation regulates its stability; decreased palmitoylation increases ubiquitylation and degradation. tandfonline.com |

| TEM8 (Tumor endothelial marker 8) | Cell surface receptor | Palmitoylation regulates its stability at the cell surface. tandfonline.com |

| LRP6 | Wnt co-receptor | Required for efficient exit from the endoplasmic reticulum and transport to the plasma membrane. tandfonline.com |

| Ras Proteins | Signal transduction | The palmitoylation/depalmitoylation cycle regulates trafficking between the Golgi and plasma membrane. a-z.lu |

| Gephyrin | Synaptic scaffolding protein | Palmitoylation controls the clustering of GABAergic receptors at synapses, affecting synaptic plasticity. wikipedia.org |

Molecular Mechanisms of Palmitoyl Phosphate Action and Interaction

Biophysical Interactions of Palmitoyl-Containing Lipids with Membranes

Lipids containing palmitoyl (B13399708) chains, including palmitoyl phosphate (B84403) and other palmitoylated lipids, play significant roles in modulating the biophysical properties of biological membranes. These interactions are crucial for maintaining membrane integrity and influencing the formation of specialized membrane domains.

Influence on Membrane Fluidity and Structural Integrity

Palmitoyl-containing lipids, characterized by their saturated 16-carbon acyl chain, tend to form tightly packed structures within lipid bilayers. This tight packing can influence membrane fluidity and structural integrity. For instance, studies on different phospholipids (B1166683), including those with palmitoyl chains like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), demonstrate that the saturation and length of acyl chains impact membrane fluidity. nih.govmdpi.comresearchgate.netnih.gov Membranes composed of lipids with saturated chains, such as palmitoyl, generally exhibit lower fluidity compared to those with unsaturated chains due to increased van der Waals interactions between the acyl tails. nih.govmdpi.comuni-heidelberg.de

Role in Lipid Raft and Membrane Microdomain Formation

Palmitoyl-containing lipids, particularly sphingolipids and cholesterol, are enriched in lipid rafts, which are dynamic, ordered microdomains within the cell membrane. nih.govnih.govnih.govplos.org The saturated acyl chains of palmitoyl contribute to the tightly packed, liquid-ordered phase characteristic of these domains. nih.govnih.govnih.gov This ordered environment is distinct from the surrounding liquid-disordered phase, which is richer in lipids with unsaturated chains. nih.govnih.gov

The presence of palmitoyl chains in lipids and palmitoylated proteins enhances their affinity for lipid rafts. nih.govplos.orgpnas.orgjneurosci.org This partitioning into lipid rafts is crucial for the proper localization and function of many proteins involved in cell signaling, membrane trafficking, and other cellular processes. nih.govnih.govplos.orgjneurosci.orgontosight.ai For instance, palmitoylation of proteins like AKAP79 and CD44 has been shown to target them to lipid rafts, influencing their interactions with other proteins and their regulatory roles. nih.govplos.orgjneurosci.org The selective partitioning of palmitoylated proteins into these domains highlights the importance of palmitoyl-lipid interactions in organizing the lateral structure of the membrane and creating functional microenvironments. plos.orgpnas.orgjneurosci.org

Palmitoyl Phosphate-Protein Interactions: Characterization of Binding Specificity

The interaction of this compound and other palmitoyl-containing lipids with proteins is a critical aspect of their biological function. These interactions can involve specific binding domains on proteins and have been investigated using various structural biology approaches.

Identification of this compound Binding Domains on Effector Proteins

Proteins that interact with this compound or other phosphorylated lipids often possess specific domains or residues that facilitate this binding. While direct information specifically on this compound binding domains is limited in the provided context, studies on the interaction of other phosphorylated lipids and palmitoylated proteins with proteins provide relevant insights.

For example, proteins that bind to phosphatidylinositol phospholipids, which also contain phosphate groups, utilize Phox-homology (PX) domains for membrane targeting and lipid binding. nih.gov These domains interact with specific phosphoinositide headgroups, indicating a specificity based on the phosphorylated inositol (B14025) ring. nih.gov

In the context of palmitoylated proteins, the palmitoyl group itself acts as a hydrophobic anchor that facilitates membrane association and can influence interactions with other proteins within the membrane or at the membrane interface. nih.govplos.orgpnas.orgjneurosci.orgresearchgate.net The presence and spacing of palmitoyl groups on a protein can affect its partitioning into different membrane microdomains and its ability to interact with specific protein partners. plos.orgnih.gov

Studies on proteins that bind palmitoyl-CoA, a related molecule containing a palmitoyl chain and a phosphate-containing coenzyme A moiety, have identified specific binding sites. For instance, the acyl-coenzyme A binding protein (ACBP) has a binding site that accommodates both the palmitoyl chain and the adenosine-3'-phosphate part of palmitoyl-CoA. rcsb.orgnih.gov The binding involves both hydrophobic interactions with the palmitoyl chain and polar interactions, including salt bridges and hydrogen bonds, with the phosphate and other polar parts of the ligand. rcsb.orgnih.gov This suggests that phosphate groups within palmitoyl-containing molecules can play a direct role in protein binding through specific polar interactions.

Structural Biology Approaches to Elucidate Lipid-Protein Complexes

Various structural biology techniques have been employed to understand the interactions between lipids and proteins, including those involving palmitoyl-containing lipids. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics simulations provide detailed insights into the binding interfaces and conformational changes that occur upon lipid-protein complex formation. nih.govrcsb.orgnih.govnih.govembopress.org

Crystal structures of proteins in complex with palmitoyl-containing ligands, such as the complex between acyl-coenzyme A binding protein and palmitoyl-coenzyme A, have revealed the precise arrangement of amino acid residues involved in binding the palmitoyl chain and the phosphate-containing headgroup. rcsb.orgnih.gov These structures show how hydrophobic pockets accommodate the acyl chain while polar residues interact with the phosphate and other polar moieties. rcsb.orgnih.govresearchgate.net

Molecular dynamics simulations are also valuable tools for studying the dynamic interactions between lipids and proteins in a membrane environment. nih.govnih.govelifesciences.org These simulations can provide information on the membrane penetration depth of proteins, the conformational changes of lipids and proteins upon interaction, and the stability of lipid-protein complexes. nih.govnih.gov For example, simulations have been used to study the interaction of ceramide-1-phosphate transfer proteins (CPTPs) with phospholipid bilayers, showing how the protein interacts with the membrane and acquires its lipid cargo. nih.gov

Furthermore, studies using techniques like fluorescence anisotropy can provide insights into the effects of lipid binding on protein conformation and membrane insertion. mdpi.comnih.gov By monitoring changes in the environment of fluorescent probes within the protein or membrane, researchers can infer how lipid interactions influence protein structure and membrane association. mdpi.comnih.gov

Enzymatic Regulation by Palmitoyl-Containing Lipids

Palmitoyl-containing lipids can directly or indirectly regulate the activity of various enzymes. This regulation can occur through several mechanisms, including allosteric modulation, influencing enzyme localization, or acting as substrates or cofactors.

Some enzymes have been shown to be directly inhibited or activated by palmitoyl-containing molecules. For instance, palmitoyl-CoA has been demonstrated to inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) through covalent thioesterification of a cysteine residue. acs.org This highlights a mechanism where the palmitoyl moiety is directly attached to the enzyme, altering its activity.

Palmitoyl-containing lipids can also influence enzyme activity by affecting their membrane localization or their association with other regulatory proteins. As discussed earlier, palmitoylation of proteins can target them to specific membrane microdomains like lipid rafts, where they may encounter their substrates or regulatory partners, thereby influencing their activity. nih.govplos.orgjneurosci.org

Furthermore, certain enzymes involved in lipid metabolism are directly regulated by the availability of palmitoyl-containing substrates or by the presence of specific lipid environments. For example, the activity of sn-glycerol-3-phosphate acyltransferase, an enzyme involved in phospholipid biosynthesis, can be influenced by the presence of different phospholipids. nih.gov

The interplay between protein palmitoylation and phosphorylation can also regulate enzyme activity. Phosphorylation can affect the palmitoylation state of a protein, thereby altering its membrane association and interaction with other proteins, which in turn can impact enzyme activity. researchgate.net Conversely, palmitoylation can influence the accessibility of phosphorylation sites on a protein. researchgate.net

Allosteric Modulation of Enzyme Activity

Allosteric modulation involves the regulation of an enzyme's activity by the binding of a molecule to a site other than the active site, inducing a conformational change that affects substrate binding or catalytic rate. While direct evidence for this compound as a widespread allosteric modulator is limited in the provided search results, related fatty acyl-CoA molecules, including palmitoyl-CoA, are known to exert allosteric effects on various enzymes.

Palmitoyl-CoA, a precursor in lipid synthesis and a key metabolic intermediate, functions as an allosteric inhibitor of several enzymes. A notable example is its role in the negative feedback inhibition of acetyl-CoA carboxylase, a crucial enzyme in fatty acid synthesis. aakash.ac.inunacademy.com This inhibition occurs when palmitoyl-CoA binds to a regulatory site on the enzyme, signaling sufficient levels of fatty acids and downregulating further synthesis. aakash.ac.inunacademy.com

Furthermore, fatty acyl-CoA derivatives, including palmitoyl-CoA, have been shown to have dual effects on phosphate-activated glutaminase (B10826351) from pig brain and kidney. nih.gov At low concentrations, these acyl-CoAs can activate the enzyme, while at higher concentrations, they become inhibitory. nih.gov This concentration-dependent effect is characteristic of allosteric regulation. Palmitoyl-CoA, specifically, acts as a strong inhibitor at concentrations around 10 µM. nih.gov The presence of phosphate and citrate (B86180) can potentiate the activation and protect against inhibition by fatty acyl-CoA derivatives. nih.gov

The potential for this compound, as an acyl phosphate, to similarly interact with and allosterically regulate enzymes involved in phosphate metabolism or lipid signaling pathways warrants further investigation, drawing parallels from the established allosteric roles of other acyl phosphates and fatty acyl-CoAs.

Substrate Specificity of Acyltransferases and Phosphatases for Palmitoyl-Containing Substrates

The specificity of enzymes that handle palmitoyl-containing substrates, such as acyltransferases and phosphatases, is crucial for directing palmitate to appropriate lipids or proteins and for regulating the levels of phosphorylated palmitoyl-containing molecules.

Acyltransferases involved in lipid synthesis, such as Acyl-CoA:glycerol-sn-3-phosphate acyltransferase (GPAT), exhibit specificity for fatty acyl-CoAs, including palmitoyl-CoA. GPAT catalyzes the initial, rate-limiting step of glycerophospholipid synthesis by esterifying glycerol-3-phosphate with a fatty acyl-CoA at the sn-1 position to form lysophosphatidic acid. mdpi.comaocs.org The availability and specificity of GPAT isoforms for different fatty acyl-CoAs, including palmitoyl-CoA, influence the fatty acid composition of newly synthesized phospholipids and triglycerides.

Protein acyltransferases (PATs), specifically the zDHHC family of enzymes, catalyze the transfer of palmitate from palmitoyl-CoA to cysteine residues on proteins, a modification known as protein palmitoylation. molbiolcell.org The substrate specificity of these PATs is complex and not solely determined by simple sequence motifs around the palmitoylated cysteine. molbiolcell.orgportlandpress.com Subcellular localization of both the PAT and its substrate plays a significant role in determining specificity, as it can facilitate "local palmitoylation" where substrates are modified and retained within the same cellular compartment as the enzyme. nih.govtandfonline.com

Phosphatases that act on palmitoyl-containing lipids are also critical regulators. Lipid phosphate phosphatases (LPPs) are a class of membrane-associated enzymes with broad substrate specificity that includes various lipid phosphates, such as lysophosphatidic acid (LPA) and phosphatidic acid (PA). plos.orgrutgers.eduresearchgate.net If these lipid substrates contain a palmitoyl chain, LPPs can dephosphorylate them. For instance, phosphatidic acid, which can be formed with a palmitoyl group, can be dephosphorylated by LPPs or phosphatidate phosphatases (PAPs) to produce diacylglycerol. rutgers.eduresearchgate.net This dephosphorylation step is important in the synthesis of triglycerides and other phospholipids and also impacts signaling pathways where PA and diacylglycerol act as lipid mediators. rutgers.eduresearchgate.net The specificity of these phosphatases towards different acyl chain compositions in their lipid phosphate substrates can influence downstream metabolic and signaling events.

Interplay with Other Lipid Mediators and Post-Translational Modifications

Palmitoyl-containing molecules and the process of palmitoylation engage in complex interplay with other lipid mediators and post-translational modifications, influencing various cellular processes.

Crosstalk with Phosphoinositide Signaling Pathways

Phosphoinositides are key signaling lipids in cellular membranes, and their phosphorylation status regulates the recruitment of proteins and the propagation of signals. nih.govcornell.edu Crosstalk exists between palmitoyl-containing lipids and phosphoinositide signaling pathways.

Phosphatidic acid (PA), which can be a palmitoyl-containing lipid, is recognized as a signaling second messenger. researchgate.net PA can influence phosphoinositide signaling by activating enzymes like phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks), which synthesize phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a crucial phosphoinositide. researchgate.net PI(4,5)P2 serves as a precursor for other signaling lipids and a docking site for numerous proteins. nih.gov Thus, the production of palmitoyl-containing PA can indirectly modulate phosphoinositide levels and downstream signaling events.

Studies on specific palmitoyl-containing phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (B162893) (a type of PA), have indicated their involvement in cell signal transduction. medchemexpress.com This suggests that the presence of a palmitoyl moiety within certain phospholipids can contribute to their signaling capabilities and potential interactions with pathways like phosphoinositide signaling.

Synergistic or Antagonistic Effects with Other Fatty Acyl CoAs

Fatty acyl-CoAs, including palmitoyl-CoA, are central to lipid metabolism and can have interacting effects on enzyme activities and cellular pathways. The effects of palmitoyl-CoA can be synergistic or antagonistic with those of other fatty acyl-CoAs, depending on the specific enzyme and pathway involved.

As seen with phosphate-activated glutaminase, different fatty acyl-CoA chain lengths and saturation can have varying degrees of activating or inhibitory effects. nih.gov This suggests that the combined pool of cellular fatty acyl-CoAs, with palmitoyl-CoA being a significant component, can collectively modulate enzyme activity in a complex manner. For instance, a mix of fatty acyl-CoAs might lead to a different regulatory outcome than palmitoyl-CoA alone.

Furthermore, palmitoyl-CoA's inhibition of phosphofructokinase-1 highlights an antagonistic relationship between fatty acid availability (represented by palmitoyl-CoA levels) and glycolytic flux. nih.gov High levels of palmitoyl-CoA signal abundant lipid energy stores and can suppress glucose utilization through glycolysis. This demonstrates how palmitoyl-CoA can exert an antagonistic effect on a pathway regulated by other metabolic intermediates.

Reciprocal Regulation between Palmitoylation and Phosphorylation

Palmitoylation and phosphorylation are two dynamic post-translational modifications that can reciprocally influence each other, impacting protein function, localization, and signaling. This reciprocal regulation is particularly relevant for proteins that are substrates for both modifications and contain palmitoyl groups.

Research on the dopamine (B1211576) transporter (DAT) has provided clear evidence of this reciprocal regulation. researchgate.netnih.govnih.govresearchgate.net Phosphorylation of specific serine residues on DAT can reduce its palmitoylation state, while palmitoylation of cysteine residues can decrease its phosphorylation. researchgate.netnih.govnih.govresearchgate.netbiorxiv.org This interplay creates distinct populations of DAT with varying levels of each modification, which in turn dictates the transporter's kinetic properties and responsiveness to signaling pathways like those involving Protein Kinase C (PKC). nih.govnih.govresearchgate.net Conditions favoring high phosphorylation are associated with low palmitoylation and reduced transport velocity, while conditions promoting high palmitoylation correlate with low phosphorylation and increased transport velocity. nih.govnih.govresearchgate.netbiorxiv.org

The negative charge introduced by a phosphate group can electrostatically repel the protein from the membrane, potentially hindering the access of palmitoyltransferases and thus preventing palmitoylation of nearby cysteine residues. researchgate.net Conversely, membrane association mediated by palmitoylation can sequester cysteine residues or alter protein conformation, making phosphorylation sites less accessible to protein kinases or more accessible to phosphatases. researchgate.net Additionally, phosphorylation could influence the rate of depalmitoylation by affecting the interaction with or activity of acyl protein thioesterases. researchgate.net

Advanced Methodologies for Investigating Palmitoyl Phosphate in Research

Advanced Lipidomics for Global Palmitoyl (B13399708) Phosphate (B84403) Profiling

Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques to identify and quantify the vast array of lipid species within a biological system. For a low-abundance and structurally specific molecule like palmitoyl phosphate, high-resolution and sensitive methods are paramount.

High-Resolution Mass Spectrometry (LC-MS/MS, GC-MS) for Species Identification and Quantification

High-resolution mass spectrometry (HRMS) is the cornerstone of modern lipid analysis, offering the sensitivity and selectivity required to detect and measure specific lipid species from complex biological extracts. nih.gov When coupled with a chromatographic separation step, such as Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for identifying and quantifying molecules like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for analyzing lysophosphatidic acids (LPAs) and phosphatidic acids (PAs). nih.gov The process involves:

Chromatographic Separation: An LC system, often an Ultra-Performance Liquid Chromatography (UPLC) system, separates lipids from a biological sample before they enter the mass spectrometer. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar lipids like LPAs from other major phospholipid classes. nih.gov

Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode, which is highly sensitive for phosphate-containing lipids. nih.gov

Mass Analysis: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, measures the mass-to-charge ratio (m/z) of the intact lipid molecule (the precursor ion) with high accuracy. nih.govacs.org This allows for the determination of the elemental composition. nih.gov

Tandem MS (MS/MS): The precursor ion of interest is isolated and fragmented. The resulting product ions provide structural information. For this compound (LPA 16:0), fragmentation would yield a characteristic ion for the palmitate fatty acid chain, confirming its identity. nih.gov

Quantification is achieved by comparing the signal intensity of the target analyte to that of a known concentration of an internal standard, often a structurally similar lipid with a different mass (e.g., a deuterated or odd-chain LPA). mdpi.com Calibration curves are generated to ensure linear detection and accurate measurement across a range of concentrations. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact phospholipids (B1166683), GC-MS is a robust method for quantifying lipid components after hydrolysis. nih.gov To analyze this compound, the molecule would first be chemically hydrolyzed to release the palmitic acid backbone. This fatty acid is then derivatized to increase its volatility for GC analysis. nih.govresearchgate.net The mass spectrometer detects the derivatized fatty acid, and its quantity can be related back to the original amount of the parent lipid. GC-MS is highly quantitative and can be used to determine the abundance of specific fatty acid components within a lipid class. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analyte Form | Intact Lipid (e.g., 1-palmitoylglycerol-3-phosphate) | Derivatized Components (e.g., palmitic acid methyl ester) |

| Primary Use | Identification and quantification of specific lipid species | Quantification of total fatty acid or backbone content |

| Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Separation | Based on polarity/hydrophobicity (UPLC/HILIC) | Based on volatility and column interaction |

| Strengths | Provides structural detail of intact molecule, high throughput | High quantitative accuracy, robust and established method |

| Limitations | Potential for ion suppression, complex spectra | Destructive (requires hydrolysis), indirect analysis of parent lipid |

Isotopic Tracing Techniques for Metabolic Flux Analysis of Palmitoyl-Containing Lipids

Metabolic flux analysis using isotopic tracers is a dynamic approach to understanding the lifecycle of metabolites within a cell. To study the metabolism of palmitoyl-containing lipids, cells or organisms are supplied with a precursor molecule, such as palmitic acid, that has been enriched with a stable isotope (e.g., Carbon-13, ¹³C).

The process involves the following steps:

Label Administration: Cells are cultured in media containing a labeled precursor, for instance, [U-¹³C₁₆]-palmitate.

Metabolic Incorporation: The cells take up the labeled palmitate and incorporate it into various downstream lipids, including palmitoyl-CoA and subsequently into complex lipids like this compound.

Sample Collection and Analysis: At various time points, lipids are extracted and analyzed using LC-MS/MS.

Isotopologue Tracking: The mass spectrometer can distinguish between the unlabeled lipids and the newly synthesized, ¹³C-labeled lipids due to the mass difference. By tracking the rate at which the labeled form of this compound appears and disappears, researchers can calculate the rates of its synthesis and turnover. researchgate.net

This technique provides crucial information that steady-state concentration measurements cannot, revealing the dynamic flow of carbon through metabolic pathways and how these fluxes are altered by disease or other perturbations.

Chromatographic Separation Techniques (e.g., UPLC) for Isomer Discrimination

A significant challenge in lipidomics is the existence of isomers—molecules with the same chemical formula and mass but different structures. For lysophosphatidic acids, this includes positional isomers, such as 1-palmitoylglycerol-3-phosphate (sn-1) and 2-palmitoylglycerol-3-phosphate (sn-2). These isomers have identical masses and can produce similar fragments in MS/MS, making them indistinguishable by mass spectrometry alone.

Ultra-Performance Liquid Chromatography (UPLC) provides the high chromatographic resolution necessary to separate these isomers before they enter the mass spectrometer. researchgate.net

Reversed-Phase (RP) UPLC: Separates lipids based on hydrophobicity. The sn-1 and sn-2 isomers often have slightly different polarities, which can lead to different retention times on an RP column, allowing for their individual detection and quantification.

HILIC UPLC: Separates molecules based on polarity. This technique is also capable of resolving lipid isomers that differ in the position of the fatty acid chain. nih.gov

The ability to discriminate between isomers is critical, as they can have distinct biological roles and their relative abundance can be an important indicator of specific enzyme activities. For example, the ratio of sn-1 to sn-2 LPA can reflect the activity of different phospholipases and acyltransferases.

Genetic and Molecular Tools for Modulating this compound Pathways

To understand the function of this compound and its metabolic pathways, researchers perturb the system by manipulating the genes that encode for key metabolic enzymes. This allows for a direct assessment of how changes in the synthesis or degradation of this lipid affect cellular processes.

Gene Editing (e.g., CRISPR/Cas9) of Enzymes in this compound Metabolism

CRISPR/Cas9 technology has revolutionized functional genomics by allowing for precise editing of an organism's DNA. Researchers can use this tool to target and disrupt genes that encode enzymes responsible for the synthesis or breakdown of this compound, such as acyltransferases that attach the palmitoyl group to glycerol-3-phosphate or lipid phosphatases that dephosphorylate it.

The methodology involves:

Designing a guide RNA (gRNA): A gRNA is synthesized to be complementary to a specific sequence within the target gene.

Cellular Delivery: The gRNA and the Cas9 nuclease are introduced into cells.

Gene Disruption: The gRNA directs the Cas9 nuclease to the target DNA sequence, where Cas9 creates a double-strand break.

Inactivation: The cell's DNA repair machinery often repairs the break imperfectly, leading to insertions or deletions that result in a non-functional, or "knockout," gene.

By comparing the lipid profiles and cellular phenotypes of the knockout cells with unmodified (wild-type) cells, researchers can deduce the function of the enzyme and, by extension, the role of its substrate or product, such as this compound.

RNA Interference (RNAi) and Gene Overexpression for Pathway Perturbation

RNA Interference (RNAi): This is a mechanism for silencing gene expression at the post-transcriptional level. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to the messenger RNA (mRNA) of a target enzyme. When introduced into a cell, these small RNAs bind to the target mRNA, leading to its degradation and preventing it from being translated into a functional protein. This "knockdown" of the enzyme's expression leads to a decrease in its activity, allowing researchers to study the consequences of its reduced function. researchgate.net

Gene Overexpression: Conversely, to study the effects of increased enzyme activity, a gene encoding a key enzyme in the this compound pathway can be overexpressed. This is typically achieved by introducing a plasmid vector into the cells that contains the gene of interest under the control of a strong promoter, leading to high levels of transcription and translation. The resulting increase in enzyme concentration can elevate the production or degradation of this compound, and the downstream effects on cell signaling and metabolism can be observed.

Table 2: Genetic Tools for Studying this compound Metabolism

| Technique | Mechanism | Outcome | Application in this compound Research |

|---|---|---|---|

| CRISPR/Cas9 | DNA editing leading to gene inactivation. | Permanent gene "knockout". | Determining the essential function of an enzyme in the synthesis or degradation pathway. |

| RNAi | mRNA degradation leading to reduced protein translation. | Transient or stable gene "knockdown". | Assessing the impact of reduced enzyme levels on this compound concentration and cell function. |

| Gene Overexpression | Introduction of an expression vector to increase protein production. | Increased levels of a specific enzyme. | Investigating the effects of elevated pathway flux and accumulation of this compound or its metabolites. |

Reporter Systems and Fluorescent Probes for Live-Cell Dynamics

Visualizing the spatiotemporal dynamics of lipids like this compound in living cells is a significant challenge due to their small size and metabolic transience. To overcome this, researchers have developed sophisticated reporter systems and fluorescent probes.

Genetically-encoded biosensors offer a powerful strategy for monitoring the fluctuation of related lipid species. For instance, sensors have been developed to track phosphatidic acid (PA), the direct product of this compound acylation. These often utilize a PA-binding domain, such as the Spo20p domain from yeast, fused to fluorescent proteins (e.g., GFP). plos.orgmdpi.comresearchgate.net Changes in the localization or Förster Resonance Energy Transfer (FRET) efficiency of these sensors can report on the relative levels and distribution of PA in specific cellular membranes, such as the plasma membrane or organelle surfaces. plos.orgbiorxiv.org This provides an indirect but valuable readout of the metabolic flux through the pathway involving this compound.

Direct detection of lysophosphatidic acids (LPAs), including this compound, has been advanced through the development of synthetic fluorescent probes. acs.orgresearchgate.netbohrium.com One notable example is a near-infrared (NIR) probe designed to selectively respond to LPA with a significant increase in fluorescence. acs.orgbohrium.com Such probes enable the direct visualization of LPA in vitro and in living cells, with some designs incorporating targeting moieties to enhance uptake into specific cell types, like cancer cells. acs.org These tools are critical for linking the presence of specific LPA species to cellular states and diagnosing pathological conditions like ovarian cancer, where LPA is a known biomarker. acs.orgresearchgate.netbohrium.com

Table 1: Examples of Reporter Systems and Fluorescent Probes

| Probe/Sensor Type | Target Lipid | Principle of Detection | Application Example |

|---|---|---|---|

| Genetically-Encoded FRET Sensor | Phosphatidic Acid (PA) | Utilizes the Spo20 PA-binding domain linked to a FRET pair to report on PA levels in the plasma membrane. plos.org | Visualizing PA fluctuations and distribution during cell migration and myelination. plos.org |

| Genetically-Encoded Translocation Sensor | Phosphatidic Acid (PA) | Fusion of a PA-binding domain (e.g., from yeast Spo20p) to GFP to monitor PA localization. mdpi.comresearchgate.net | Live-cell imaging of PA dynamics in plant pollen tubes. researchgate.net |

| Near-Infrared (NIR) Synthetic Probe | Lysophosphatidic Acid (LPA) | Polarity-sensitive emission that increases upon binding to LPA. acs.orgbohrium.com | In vivo imaging of LPA in a tumor-bearing mouse model. acs.org |